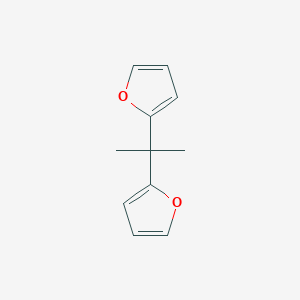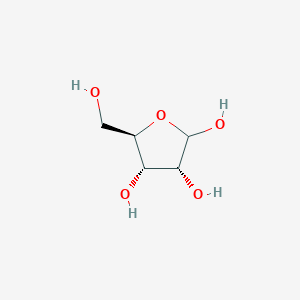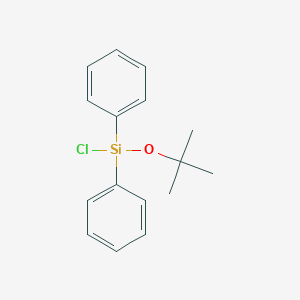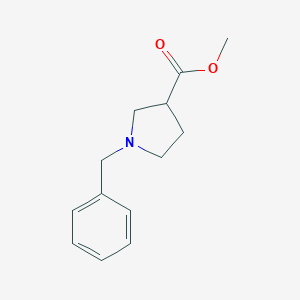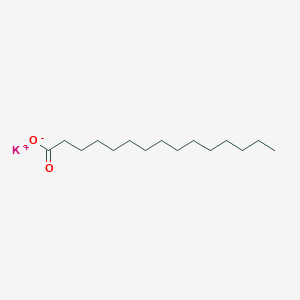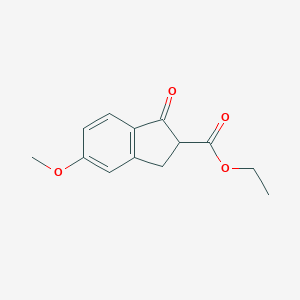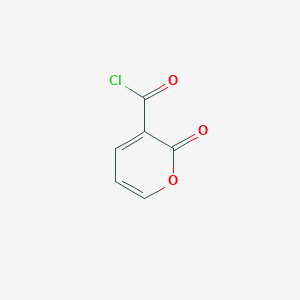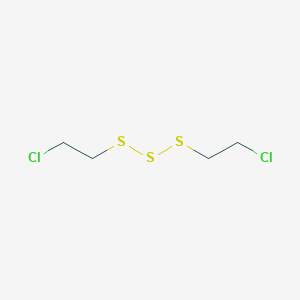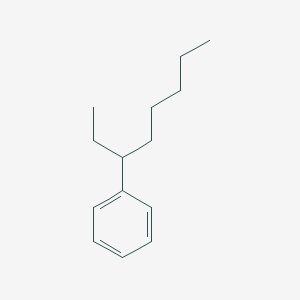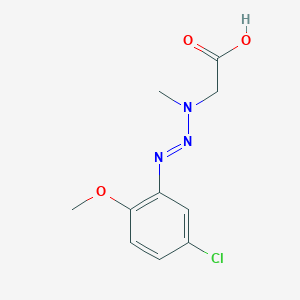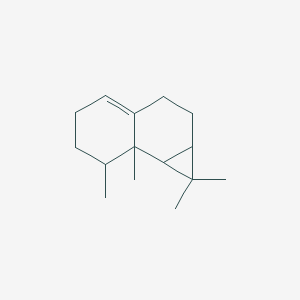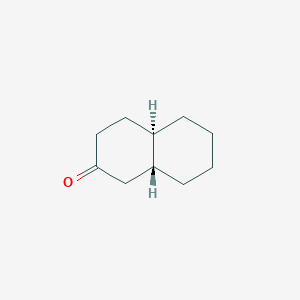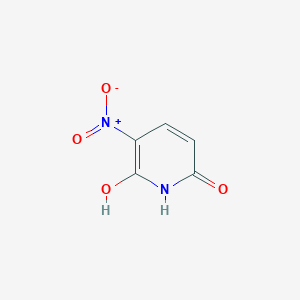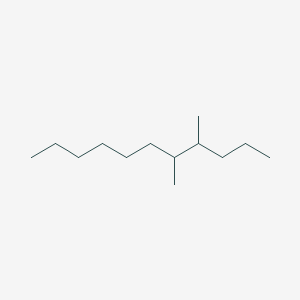
4,5-Dimethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethylundecane is a hydrocarbon with the chemical formula C13H28. It is a straight-chain alkane that has a branched structure due to the presence of two methyl groups at the 4th and 5th carbon atoms. This compound is commonly used in the field of scientific research for various purposes.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethylundecane is not well understood. However, it is believed to interact with cell membranes and alter their physical properties. This compound may also affect the function of ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
4,5-Dimethylundecane has been shown to have several biochemical and physiological effects. In a study conducted on rats, it was found that this compound can induce liver damage and alter lipid metabolism. It has also been shown to have an effect on the immune system by increasing the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,5-Dimethylundecane in lab experiments is its availability. This compound is relatively easy to synthesize and can be obtained in large quantities. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Direcciones Futuras
There are several future directions for the use of 4,5-Dimethylundecane in scientific research. One area of interest is its potential use as a biomarker for certain diseases. This compound has been shown to be elevated in the breath of patients with lung cancer and may be used as a diagnostic tool. Another area of interest is its potential use as a drug delivery system. This compound has been shown to have good solubility in lipids and may be used to deliver drugs to specific tissues. Finally, further research is needed to understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of 4,5-Dimethylundecane can be achieved through various methods. One of the most common methods is the alkylation of 1-dodecene with isobutylene using a Lewis acid catalyst. The reaction takes place at high temperature and pressure to yield the desired product. Another method involves the reaction of 1-undecene with isobutylene in the presence of a catalyst. The product is then purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
4,5-Dimethylundecane has several applications in scientific research. It is commonly used as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis. This compound is used as a standard to identify and quantify other hydrocarbons in complex mixtures. It is also used as a solvent in various chemical reactions and as a lubricant in the automotive industry.
Propiedades
Número CAS |
17312-79-7 |
|---|---|
Nombre del producto |
4,5-Dimethylundecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
4,5-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-11-13(4)12(3)10-6-2/h12-13H,5-11H2,1-4H3 |
Clave InChI |
MYUGNKWRNJTZRU-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)C(C)CCC |
SMILES canónico |
CCCCCCC(C)C(C)CCC |
Sinónimos |
4,5-Dimethylundecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



